(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester
Description
(4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester is a complex synthetic glutamine derivative with multiple protective groups and functional modifications. Its structure features:
- A tert-butoxycarbonyl (Boc) group at the N2 position, providing acid-labile protection for the amino group.
- A 4-methylphenylsulfonyl (tosyl) group at the 4-hydroxy position, acting as a leaving group or stabilizer.
- A 2,4,6-trimethoxybenzyl moiety on the amide nitrogen, enhancing steric hindrance and influencing solubility.
- A tert-butyl ester at the C-terminal, improving lipophilicity and metabolic stability.
This compound is likely used in peptide synthesis or as a precursor for bioactive molecules, leveraging its protective groups to control reactivity during multi-step syntheses .
Properties
Molecular Formula |
C31H44N2O11S |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate |
InChI |
InChI=1S/C31H44N2O11S/c1-19-11-13-21(14-12-19)45(37,38)44-26(17-23(28(35)42-30(2,3)4)33-29(36)43-31(5,6)7)27(34)32-18-22-24(40-9)15-20(39-8)16-25(22)41-10/h11-16,23,26H,17-18H2,1-10H3,(H,32,34)(H,33,36) |
InChI Key |
IAOVKVYCGUWWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCC2=C(C=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 485.62 g/mol. The structure features several functional groups that may contribute to its biological activity, including a sulfonyl group, methoxy groups, and a glutamine moiety.
Key Structural Features
| Feature | Description |
|---|---|
| Sulfonyl Group | Enhances water solubility and potential interactions with biological targets. |
| Methoxy Groups | May influence the compound's lipophilicity and receptor binding. |
| Glutamine Moiety | Implicated in various biochemical pathways, particularly in amino acid metabolism. |
Antitumor Activity
Research indicates that compounds similar to this structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of sulfonyl-containing amino acids can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
Case Study: Antitumor Effects
A study published in Cancer Research evaluated the antitumor activity of a related sulfonyl compound in vitro. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- A549: 10 µM
- Mechanism : Induction of apoptosis through the activation of caspase pathways.
Antiviral Activity
The compound may also exhibit antiviral properties. Similar structures have been investigated for their efficacy against various viruses, including HIV and influenza.
Research Findings
A study in Journal of Medicinal Chemistry reported that sulfonamide derivatives showed promising antiviral activity:
- Target Virus : HIV-1
- EC50 Value : 5 µM
- Mechanism : Inhibition of viral entry by blocking the interaction between viral proteins and host cell receptors.
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. For example, sulfonyl groups are known to interact with serine proteases.
Inhibition Studies
Research has demonstrated that similar compounds can inhibit serine proteases involved in inflammation:
- Enzyme Targeted : Trypsin
- Ki Value : 0.3 µM
- Effect : Significant reduction in enzymatic activity at concentrations above 1 µM.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies indicate that the compound exhibits low toxicity in vitro.
Safety Data
| Parameter | Value |
|---|---|
| LD50 (Mouse) | >2000 mg/kg |
| Mutagenicity | Negative in Ames test |
| Cytotoxicity (HeLa cells) | IC50 = 100 µM |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions that utilize various reagents and catalysts. Key methods include:
- Use of Protecting Groups : The incorporation of the dimethylethoxycarbonyl group serves as a protective group for the amine functionalities during synthesis.
- Sulfonation : The introduction of the sulfonyl group is critical for enhancing the compound's reactivity and solubility.
- Characterization Techniques : Common techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines, demonstrating their potential as anticancer agents. The mechanism often involves apoptosis induction in tumor cells .
Enzyme Inhibition
Research has highlighted the ability of this compound to act as an inhibitor for specific enzymes involved in metabolic pathways. By inhibiting these enzymes, the compound can potentially modulate biochemical pathways that are dysregulated in diseases such as cancer and diabetes .
Case Study on Antimitotic Activity
A recent study evaluated a related compound's antimitotic properties against human tumor cells, revealing a mean GI50 value of 15.72 μM. This indicates a strong inhibitory effect on cell proliferation, suggesting that similar compounds may also exhibit significant antitumor effects .
Case Study on Drug-Like Properties
Another investigation assessed the drug-like properties of compounds related to (4S)-N2-[(1,1-Dimethylethoxy)carbonyl]-4-[[(4-methylphenyl)sulfonyl]oxy]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine 1,1-dimethylethyl ester using SwissADME software. The results indicated favorable pharmacokinetic profiles, including good solubility and permeability characteristics, which are crucial for oral bioavailability .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group at the N2 position is a widely used protecting group in peptide synthesis. It is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates elimination of CO₂, releasing the amine .
Nucleophilic Substitution at the Sulfonate Ester
The 4-methylphenylsulfonyl (tosyl) group at the 4-position acts as a leaving group, enabling nucleophilic displacement. This reactivity is critical for attaching other moieties or cleaving the sulfonate ester under basic or nucleophilic conditions .
Example : Reaction with glycine tert-butyl ester forms a new peptide bond, releasing toluenesulfonic acid .
Hydrolysis of the Tert-Butyl Ester
The 1,1-dimethylethyl (tert-butyl) ester at the C-terminus is hydrolyzed under acidic or strongly basic conditions to yield the corresponding carboxylic acid .
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | TFA/H₂O (95:5) | Free carboxylic acid + tert-butanol |
| Basic hydrolysis | LiOH, THF/H₂O | Carboxylate salt |
Kinetics : Acidic hydrolysis proceeds via protonation of the ester carbonyl, while basic hydrolysis involves hydroxide attack .
Enzymatic Cleavage and Transamination
The glutamine backbone and sulfonate ester may undergo enzymatic cleavage in biological systems. Proteases (e.g., trypsin) or esterases can hydrolyze peptide bonds or sulfonate linkages, releasing active agents .
| Enzyme | Site of Action | Products |
|---|---|---|
| Trypsin | Arginine/lysine residues | Cleaved peptide fragments |
| Esterases | Sulfonate ester | Free hydroxyl group + toluenesulfonic acid |
Biological Relevance : The sulfonate ester’s hydrolysis in the intestinal tract enables controlled release of therapeutics .
Stability and Side Reactions
-
Oxidation : The tert-butyl and trimethoxyphenyl groups may oxidize under strong oxidizing agents (e.g., H₂O₂), forming peroxides or quinones .
-
Transamination : The glutamine side chain can undergo intramolecular transamination under basic conditions, forming pyroglutamate derivatives .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
Table 1: Key Functional Groups and Their Analogues
Key Findings :
- The Boc group is a standard in peptide synthesis, but the addition of the tosyl group introduces unique reactivity for nucleophilic displacement, unlike simpler Boc-protected glutamine derivatives .
- The trimethoxybenzyl group distinguishes this compound from benzyl- or methoxybenzyl-protected analogues by significantly altering solubility (logP ≈ 3.5 vs. 2.8 for benzyl analogues) and steric bulk .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Hypothetical Estimates)
| Property | Target Compound | Boc-L-glutamine tert-butyl ester | Tosyl-serine derivative |
|---|---|---|---|
| Molecular weight (g/mol) | 628.7 | 302.3 | 275.2 |
| logP | 3.5 | 1.8 | 2.1 |
| Solubility (mg/mL) | 0.05 (DMSO) | 5.2 (water) | 0.1 (DMSO) |
| Metabolic stability (t₁/₂) | >6 h | 2 h | 1.5 h |
Key Findings :
- The target compound exhibits markedly lower aqueous solubility compared to simpler Boc-glutamine esters due to its hydrophobic tosyl and trimethoxybenzyl groups .
- Enhanced metabolic stability (>6 h half-life) is attributed to the tert-butyl ester, which resists esterase cleavage better than methyl or ethyl esters .
Preparation Methods
Esterification of L-Glutamic Acid
Methodology :
-
Substrate : L-Glutamic acid
-
Reagent : tert-Butanol, catalytic acid (e.g., H₂SO₄)
-
Workup : Neutralization, extraction with chloroform, evaporation
Key Data :
Amidation to L-Glutamine tert-Butyl Ester
Methodology :
-
Substrate : L-Glutamic acid γ-tert-butyl ester
-
Reagent : Ammonia (aqueous or gaseous), carbon disulfide
-
Workup : Acidification (pH 1.5–2.5), extraction, recrystallization (methanol/water)
Mechanistic Insight :
Carbon disulfide facilitates amidation without racemization by stabilizing the intermediate dithiocarbamate.
N²-Boc Protection
The Boc group is introduced to protect the α-amino group during subsequent reactions.
Boc Anhydride Coupling
Methodology :
-
Substrate : L-Glutamine tert-butyl ester
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaHCO₃)
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), evaporation
Key Data :
Tosylation of the 4-Hydroxyl Group
Regioselective tosylation of the γ-hydroxyl is critical for subsequent functionalization.
p-Toluenesulfonyl Chloride Activation
Methodology :
-
Substrate : Boc-protected L-glutamine tert-butyl ester
-
Reagent : p-Toluenesulfonyl chloride (TsCl), pyridine
-
Workup : Quench with ice-water, extract with ethyl acetate, silica gel chromatography
Optimization Note :
Low temperatures (-5°C) minimize side reactions at the amide nitrogen.
N-(2,4,6-Trimethoxybenzyl) Substitution
Introducing the trimethoxybenzyl group requires selective alkylation under reductive conditions.
Reductive Amination
Methodology :
-
Substrate : Tosylated intermediate
-
Reagent : 2,4,6-Trimethoxybenzaldehyde, NaBH₃CN
-
Conditions : MeOH, pH 4–5 (acetic acid buffer), 25°C, 12–24 hrs
-
Workup : Neutralization, extraction, recrystallization (isopropanol)
Challenges :
-
Competing reduction of the aldehyde to alcohol requires strict pH control.
-
Steric hindrance from the Boc group slows reaction kinetics.
Final Deprotection and Purification
The tert-butyl ester and Boc groups are retained, but additional purification ensures high purity.
Recrystallization
Methodology :
-
Solvent System : Methanol/water (7:3 v/v)
-
Purity Enhancement :
Critical Analysis of Methodologies
Q & A
Advanced Research Question
- DFT Calculations :
- Molecular Dynamics (MD) :
- Docking Studies :
Example : MD simulations revealed that the TMB group stabilizes the compound in hydrophobic pockets, reducing aqueous solubility .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
- Design of Experiments (DoE) :
- Flow Chemistry :
Advanced Research Question
- Chiral Auxiliaries : Incorporate (S)- or (R)-proline derivatives to enforce desired configurations during glutamine backbone assembly .
- Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective formation of the L-glutamine core .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired ester enantiomers selectively .
Critical Note : Monitor optical rotation ([α]D²⁵) at each step to detect racemization, especially during Boc deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
